molecular formula C12H13N3O2S B5419426 N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide

货号 B5419426
分子量: 263.32 g/mol
InChI 键: IOIVFWPWZQRSHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. By binding to the receptor, this compound prevents the influx of calcium ions into the cell, which is necessary for the excitatory neurotransmitter glutamate to exert its effects. This results in a reduction in the excitability of neurons, which can be beneficial in neurological and psychiatric disorders characterized by hyperexcitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and the activity of glutamate transporters, which can contribute to its anti-epileptic and neuroprotective effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. In addition, this compound has been shown to increase the expression of the GABAergic marker GAD67, which can contribute to its anxiolytic and antipsychotic effects.

实验室实验的优点和局限性

One advantage of N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide is its high potency and selectivity for the AMPA receptor subtype. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal models. In addition, this compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain experimental settings.

未来方向

There are several future directions for N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide research. One area of interest is the development of more stable analogs of this compound that have a longer half-life and improved solubility. Another area of interest is the investigation of this compound in other neurological and psychiatric disorders, such as traumatic brain injury and post-traumatic stress disorder. Finally, the use of this compound in combination with other drugs or therapies, such as cognitive-behavioral therapy, may enhance its therapeutic potential.

合成方法

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide can be synthesized using a multi-step process, starting from 2-chloro-3-nitroquinoxaline. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride. The resulting 2-amino-3-chloroquinoxaline is then reacted with thioacetic acid in the presence of a base to obtain 2-[(methylthio)acetyl]amino-3-chloroquinoxaline. Finally, the methylthio group is replaced with a dimethylamino group using dimethylamine in the presence of a base to yield this compound.

科学研究应用

N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, depression, anxiety, and schizophrenia. It has been shown to be effective in reducing seizure activity in animal models of epilepsy and in humans with refractory epilepsy. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia.

属性

IUPAC Name

N,N-dimethyl-2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-15(2)10(16)7-18-12-11(17)13-8-5-3-4-6-9(8)14-12/h3-6H,7H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIVFWPWZQRSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。